An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Piperazin-1-yl)benzo[d]oxazole
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Piperazin-1-yl)benzo[d]oxazole
This guide provides a comprehensive overview of the synthesis and detailed characterization of 2-(piperazin-1-yl)benzo[d]oxazole, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and robust, self-validating protocols. The benzoxazole scaffold is a privileged structure in drug discovery, known to impart a range of biological activities, including anticancer, antimicrobial, and antipsychotic properties. The incorporation of a piperazine moiety at the 2-position often enhances pharmacological profiles, making this compound a valuable building block for novel therapeutic agents.
Introduction to the 2-(Piperazin-1-yl)benzo[d]oxazole Scaffold
The fusion of a benzene ring with an oxazole ring forms the benzoxazole core, a bicyclic heterocyclic system. This planar, aromatic structure is capable of various interactions with biological macromolecules. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a common pharmacophore in medicinal chemistry. Its presence can improve aqueous solubility, bioavailability, and the ability to interact with multiple biological targets. The combination of these two moieties in 2-(piperazin-1-yl)benzo[d]oxazole creates a molecule with significant potential for drug development.
Synthetic Pathways and Mechanistic Insights
The synthesis of 2-(piperazin-1-yl)benzo[d]oxazole can be efficiently achieved through several synthetic routes. The choice of a particular pathway often depends on the availability of starting materials, desired purity, and scalability. Two prevalent and reliable methods are detailed below, both of which involve the formation of the C-N bond between the benzoxazole core and the piperazine ring.
Method 1: Nucleophilic Substitution of 2-Chlorobenzoxazole
This is a direct and widely used method that relies on the nucleophilic aromatic substitution of a suitable leaving group, typically a chlorine atom, at the 2-position of the benzoxazole ring by piperazine.
Reaction Mechanism: The reaction proceeds via a nucleophilic attack of one of the nitrogen atoms of piperazine on the electron-deficient C2 carbon of 2-chlorobenzoxazole. The lone pair of electrons on the piperazine nitrogen acts as the nucleophile. The aromaticity of the benzoxazole ring is temporarily disrupted, forming a Meisenheimer-like intermediate, which then rearomatizes by expelling the chloride ion. An excess of piperazine or the addition of a non-nucleophilic base is typically used to neutralize the liberated hydrochloric acid.
Caption: Synthetic pathway via nucleophilic substitution.
Method 2: From Benzoxazole-2-thiol
An alternative route involves the reaction of benzoxazole-2-thiol with piperazine. This method avoids the use of the potentially lachrymatory 2-chlorobenzoxazole.
Reaction Mechanism: This synthesis is a multi-step process that can often be performed in one pot. The benzoxazole-2-thiol is first prepared by reacting 2-aminophenol with carbon disulfide in the presence of a base like potassium hydroxide.[1][2] The resulting thiol can then be reacted with piperazine, often in a high-boiling solvent like toluene, to yield the desired product.[1][2] The reaction likely proceeds through a nucleophilic displacement of the thiol group, which may be facilitated by an in-situ conversion to a better leaving group or by direct displacement under thermal conditions.
Caption: Two-step synthesis from 2-aminophenol.
Experimental Protocols
The following protocols are provided as a detailed guide for the synthesis and purification of 2-(piperazin-1-yl)benzo[d]oxazole.
Protocol 1: Synthesis from 2-Chlorobenzoxazole
Materials:
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2-Chlorobenzoxazole
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Piperazine (anhydrous)
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Triethylamine (TEA) or Potassium Carbonate (K2CO3)
-
Acetonitrile or Dimethylformamide (DMF)
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Ethyl acetate
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Hexane
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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To a solution of 2-chlorobenzoxazole (1.0 eq) in anhydrous acetonitrile or DMF, add piperazine (2.5 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq). The excess piperazine serves both as a reactant and a scavenger for the HCl byproduct.
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Stir the reaction mixture at room temperature for 2-4 hours, or gently heat to 50-60 °C to expedite the reaction. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to afford 2-(piperazin-1-yl)benzo[d]oxazole as a solid.
Protocol 2: Synthesis from Benzoxazole-2-thiol
Materials:
-
2-Aminophenol
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Carbon disulfide (CS2)
-
Potassium hydroxide (KOH)
-
Ethanol
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Piperazine
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Toluene
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Hydrochloric acid (for workup)
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Sodium bicarbonate (for workup)
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Ethyl acetate
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Hexane
Procedure:
-
Preparation of Benzoxazole-2-thiol: In a round-bottom flask, dissolve potassium hydroxide (1.1 eq) in ethanol. To this solution, add 2-aminophenol (1.0 eq) and stir until dissolved. Cool the mixture in an ice bath and add carbon disulfide (1.2 eq) dropwise.[1][2] Allow the reaction to stir at room temperature overnight.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the benzoxazole-2-thiol. Filter the solid, wash with water, and dry.
-
Synthesis of 2-(Piperazin-1-yl)benzo[d]oxazole: In a separate flask, suspend the dried benzoxazole-2-thiol (1.0 eq) and piperazine (2.0 eq) in toluene.[1][2]
-
Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography as described in Protocol 1.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-(piperazin-1-yl)benzo[d]oxazole. The following spectroscopic and analytical techniques are employed for this purpose.
| Property | Value |
| Molecular Formula | C₁₁H₁₃N₃O |
| Molecular Weight | 203.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 111628-39-8 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized compound.
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¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoxazole ring and the aliphatic protons of the piperazine moiety.
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δ 7.30-7.00 (m, 4H): A complex multiplet corresponding to the four protons on the benzene ring of the benzoxazole core.
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δ 3.65 (t, J = 5.2 Hz, 4H): A triplet for the four protons on the carbons adjacent to the benzoxazole nitrogen in the piperazine ring.
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δ 3.05 (t, J = 5.2 Hz, 4H): A triplet for the four protons on the carbons adjacent to the secondary amine in the piperazine ring.
-
δ 1.95 (s, 1H): A broad singlet corresponding to the N-H proton of the piperazine ring. This signal is exchangeable with D₂O.
-
-
¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum will confirm the carbon framework of the molecule.
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δ 163.5: C2 carbon of the benzoxazole ring.
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δ 149.0, 142.0: Quaternary carbons of the benzoxazole ring (C7a and C3a).
-
δ 124.0, 121.5, 116.0, 110.0: Aromatic CH carbons of the benzoxazole ring.
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δ 46.0: Carbons of the piperazine ring attached to the benzoxazole core.
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δ 45.0: Carbons of the piperazine ring adjacent to the NH group.
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Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.
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3300-3400 cm⁻¹: N-H stretching vibration of the secondary amine in the piperazine ring.
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3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
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2950-2800 cm⁻¹: Aliphatic C-H stretching vibrations of the piperazine ring.
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~1630 cm⁻¹: C=N stretching vibration of the oxazole ring.
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~1580 and ~1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.
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~1245 cm⁻¹: Asymmetric C-O-C stretching of the oxazole ring.
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~1050 cm⁻¹: Symmetric C-O-C stretching.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.
-
Electrospray Ionization (ESI-MS): The ESI mass spectrum will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 204.2.
-
Fragmentation Pattern: The fragmentation of the piperazine ring is a characteristic feature.[3][4] Common fragments would arise from the cleavage of the C-N bonds within the piperazine ring, leading to the loss of ethyleneimine fragments. The benzoxazole ring itself is relatively stable, but can undergo fragmentation under higher energy conditions.
Applications in Drug Discovery and Development
Derivatives of 2-(piperazin-1-yl)benzo[d]oxazole have shown a wide range of pharmacological activities, making this scaffold a valuable starting point for the development of new drugs.[5] Research has demonstrated their potential as:
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Anticancer Agents: Many piperazinyl benzoxazole derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[6]
-
Antipsychotics: These compounds have been investigated as multi-target antipsychotics, showing affinities for dopamine and serotonin receptors.
-
Anti-inflammatory Agents: Some derivatives have exhibited significant anti-inflammatory properties.[5]
-
Antimicrobial Agents: The benzoxazole core is known to be present in compounds with antibacterial and antifungal activities.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of 2-(piperazin-1-yl)benzo[d]oxazole. The outlined synthetic protocols are robust and can be readily implemented in a standard organic chemistry laboratory. The comprehensive characterization data serves as a reliable reference for confirming the identity and purity of the synthesized compound. The established biological significance of this scaffold underscores its importance as a versatile building block in the ongoing quest for novel and effective therapeutic agents. Researchers and drug development professionals can leverage this information to further explore the potential of 2-(piperazin-1-yl)benzo[d]oxazole and its derivatives in various therapeutic areas.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 5. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
